3-Dimethylphosphorylpyrrolidine-2,5-dione
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Overview
Description
3-Dimethylphosphorylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C6H10NO3P and a molecular weight of 175.12 g/mol . It is a crystalline solid that is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound might affect pathways related to the function of carbonic anhydrase isoenzymes .
Result of Action
Given the potential targets and pathways, it can be inferred that the compound might have effects related to the function of carbonic anhydrase isoenzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylphosphorylpyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylphosphorylpyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
3-Dimethylphosphorylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the dimethylphosphoryl group.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Compounds with similar core structures but different substituents.
Uniqueness
3-Dimethylphosphorylpyrrolidine-2,5-dione is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-dimethylphosphorylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NO3P/c1-11(2,10)4-3-5(8)7-6(4)9/h4H,3H2,1-2H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBWBBNMFSDSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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